2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid chemical structure
2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid chemical structure
An In-Depth Technical Guide to 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid
Executive Summary
This technical guide provides a comprehensive overview of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, a fluorinated N-aryl oxamic acid derivative of significant interest to the scientific community. Structurally, it combines a 2,6-difluorophenyl moiety with an α-keto-amide-acid core, bestowing it with unique electronic and steric properties. This document details its physicochemical characteristics, provides validated protocols for its synthesis, and explores its primary applications as a versatile building block in medicinal chemistry and as a highly effective ligand in palladium-catalyzed cross-coupling reactions. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in synthetic and pharmaceutical applications.
Introduction
N-aryl oxamic acids represent a class of compounds characterized by an oxalic acid monoamide backbone attached to an aromatic system. 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid (also known as 2,6-Difluoroanilino(oxo)acetic acid) is a prominent member of this class, distinguished by the presence of a 2,6-difluorinated phenyl ring.[1][2] This structural feature is not trivial; the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.[3][4]
The significance of this compound arises from two key structural motifs:
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The 2,6-Difluorophenyl Group: The two fluorine atoms ortho to the amino group exert strong inductive electron-withdrawing effects and can enforce a specific torsional angle between the phenyl ring and the amide linkage. In a drug discovery context, this can lead to improved metabolic stability, enhanced binding affinity through unique intermolecular interactions (e.g., ortho-fluoro-amide interactions), and modulation of the compound's pKa.[5][6]
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The Oxamic Acid Core: The α-keto-amide-acid functionality serves as a versatile pharmacophore and a valuable synthetic handle. It can engage in multiple hydrogen bonding interactions and act as a bioisostere for other chemical groups, making it a valuable building block for constructing more complex bioactive molecules.
This guide offers a detailed exploration of this compound, from its fundamental properties to its practical synthesis and application.
Physicochemical Properties
The compound is typically supplied as an off-white to light yellow solid powder.[2][7] Its key properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Reference(s) |
| CAS Number | 1018295-42-5 | [1][2][8][9] |
| Molecular Formula | C₈H₅F₂NO₃ | [1][2][8] |
| Molecular Weight | 201.13 g/mol | [2][8] |
| IUPAC Name | 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid | [10] |
| Synonyms | 2,6-Difluoroanilino(oxo)acetic acid, [(2,6-Difluorophenyl)carbamoyl]formic acid | [1][2][7][10] |
| Appearance | Off-white to light yellow solid powder | [2][7] |
| Density (Predicted) | 1.601 ± 0.06 g/cm³ | [1][2][7][8] |
| pKa (Predicted) | 2.73 ± 0.40 | [2][7][8] |
| LogP | 0.18 | [1] |
| Topological Polar Surface Area | 66.4 Ų | [10] |
| Storage Conditions | 2-8°C, sealed in a dry, inert atmosphere | [2][7][9][10] |
Chemical Structure:
Figure 1. 2D Structure of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid.
Synthesis and Mechanism
The synthesis of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid is reliably achieved via a two-step process involving the N-acylation of 2,6-difluoroaniline followed by the hydrolysis of the resulting ester intermediate. This approach is robust, scalable, and utilizes readily available starting materials.
Caption: High-level workflow for the two-step synthesis.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate
This first step involves a nucleophilic acyl substitution where the aniline attacks one of the electrophilic ester groups of diethyl oxalate. Using diethyl oxalate is advantageous due to its lower reactivity compared to oxalyl chloride, which allows for better control and avoids over-reaction.
-
Reagents:
-
2,6-Difluoroaniline (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Anhydrous Toluene or Ethanol
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-difluoroaniline (1.0 eq) and anhydrous toluene (or ethanol) to create a 0.5 M solution.
-
Add diethyl oxalate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110°C for toluene, 78°C for ethanol) and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) to yield the ethyl ester intermediate as a white solid.
-
Step 2: Hydrolysis to 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid
This step converts the ethyl ester to the final carboxylic acid via saponification.
-
Reagents:
-
Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 eq)
-
Solvent mixture: Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
1 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water in a round-bottom flask.
-
Add the base (LiOH or NaOH, 1.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF from the reaction mixture under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 1-2 by adding 1 M HCl. A white precipitate of the final product will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield the pure 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid.[11][12]
-
Applications in Chemical Synthesis
Beyond its role as a building block, 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid has been identified as a highly effective ligand for various palladium-catalyzed cross-coupling reactions.[2] These reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Reported Catalytic Utility:
-
Suzuki-Miyaura Coupling
-
Heck Reaction
-
Sonogashira Coupling
-
Buchwald-Hartwig Cross-Coupling
-
Negishi Coupling
-
Stille Coupling
-
Hiyama Coupling
The effectiveness of this compound as a ligand likely stems from the ability of the N-H and carboxylic acid groups to form a stable chelate with the palladium center, while the electron-withdrawing nature of the difluorophenyl ring modulates the electronic properties of the catalyst, facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.
Caption: Generic Pd-catalyzed cross-coupling cycle where L is the title compound.
Relevance in Drug Discovery
The title compound is a quintessential example of a fluorinated building block for drug discovery programs.[5][6] The incorporation of such fragments allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated positions less susceptible to metabolic oxidation by cytochrome P450 enzymes. The 2,6-difluoro substitution pattern can effectively block aromatic hydroxylation.
-
Lipophilicity and Permeability: Fluorine is the most electronegative element, yet its small size means that replacing H with F can increase local lipophilicity, which may enhance membrane permeability and cell penetration.
-
Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak acceptor), and other non-covalent interactions within a protein's active site, potentially increasing binding affinity and selectivity.
Analytical Characterization
The identity and purity of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid are confirmed using standard analytical techniques. Expected spectral data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.5 ppm).- Amide N-H proton (broad singlet, ~9-11 ppm).- Carboxylic acid O-H proton (very broad singlet, >12 ppm). |
| ¹³C NMR | - Aromatic carbons (~110-160 ppm), with characteristic C-F coupling.- Amide carbonyl (~160-165 ppm).- Carboxylic acid carbonyl (~165-170 ppm). |
| ¹⁹F NMR | - A single resonance corresponding to the two equivalent fluorine atoms. |
| IR (KBr) | - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).- N-H stretch (~3300-3400 cm⁻¹).- Sharp C=O stretches for amide and carboxylic acid (~1650-1760 cm⁻¹).- C-F stretches (~1100-1300 cm⁻¹). |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z ≈ 200.02. |
Safety and Handling
Appropriate safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if ingested.[7][10]
| Hazard Type | GHS Statement(s) |
| Hazard Statements | H302: Harmful if ingested.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P264: Wash hands and skin thoroughly after handling.P280: Wear protective gloves, eye protection, and face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
The compound should be stored in a well-sealed container in a cool (2-8°C), dry, and well-ventilated area, away from moisture.[2][7]
Conclusion
2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is a high-value chemical entity with a well-defined profile. Its straightforward synthesis and the strategic placement of its fluorine atoms make it an important building block for the development of novel pharmaceuticals. Furthermore, its demonstrated utility as a ligand in palladium-catalyzed catalysis underscores its versatility and importance in modern organic synthesis. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
-
Chongqing Chemdad Co., Ltd. 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid. [Link]
-
PubChem. acetic acid. [Link]
-
ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
-
Royal Society of Chemistry. Supporting Information for an article. [Link]
-
Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]
-
PubMed. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
Waters. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]
-
PubMed Central (PMC). Production of hydrophobic amino acids from biobased resources: wheat gluten and rubber seed proteins. [Link]
-
Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]
-
CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. [Link]
-
Organic Syntheses. 4-nitroindole. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2,6-Difluoroanilino(oxo)acetic acid CAS#: 1018295-42-5 [amp.chemicalbook.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Difluoroanilino(oxo)acetic acid | 1018295-42-5 [amp.chemicalbook.com]
- 8. 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 1018295-42-5|2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid|BLD Pharm [bldpharm.com]
- 10. 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. [(2-fluorophenyl)amino](oxo)acetic acid synthesis - chemicalbook [chemicalbook.com]
